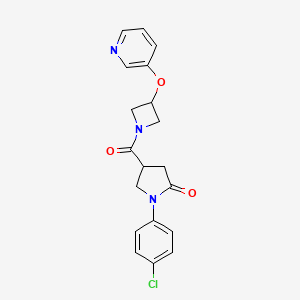
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one, also known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. It has been extensively studied for its potential in cancer therapy, as well as its role in regulating cellular processes such as cell growth, proliferation, and survival.
Applications De Recherche Scientifique
Ring Expansion and Functionalization of Azetidines
Ring expansion of 2-(α-hydroxyalkyl)azetidines into pyrrolidines presents a method for synthesizing functionalized pyrrolidines, which are important in medicinal chemistry. The process involves treating azetidines with thionyl chloride or methanesulfonyl chloride, leading to stereospecific rearrangement into pyrrolidines. This method allows for the incorporation of various nucleophiles, offering a route to diverse pyrrolidine derivatives with potential biological applications (Durrat et al., 2008).
Cobalt Carbonyl Catalyzed Carbonylation
Cobalt carbonyl catalyzed carbonylation of azetidines to pyrrolidinones demonstrates another synthetic strategy. This method achieves high yields and regioselectivity, producing pyrrolidinones—a class of compounds with numerous pharmaceutical applications. The process showcases good functional group tolerance, highlighting its utility in synthesizing complex molecular architectures (Roberto & Alper, 1989).
Synthesis of Nitrogen Heterocycles
Research on the synthesis of fluorinated aziridines, azetidines, and pyrrolidines explores their importance as building blocks for more complex structures and as active parts of medicinal chemistry-oriented compounds. These fluorinated nitrogen heterocycles are vital due to their potential as biologically active molecules (Meyer, 2016).
Stereoselective Synthesis
Stereoselective synthesis techniques for azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes highlight the importance of chirality in drug development. These methods allow for the formation of enantiopure compounds, essential for the pharmaceutical industry, by manipulating the reaction conditions to obtain pyrrolidin-3-ols and azetidine-2-carboxylic acids (Medjahdi et al., 2009).
Supramolecular Assemblies
The study of supramolecular assemblies involving benzenetetracarboxylic acid and aza donor molecules like azetidines and pyrrolidines illustrates the role of these compounds in materials science. These assemblies, characterized by hydrogen bonding and π–π interactions, offer insights into designing new materials with specific properties (Arora & Pedireddi, 2003).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c20-14-3-5-15(6-4-14)23-10-13(8-18(23)24)19(25)22-11-17(12-22)26-16-2-1-7-21-9-16/h1-7,9,13,17H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXMGURQVCJUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

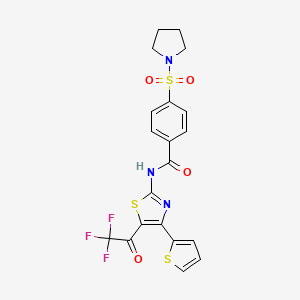

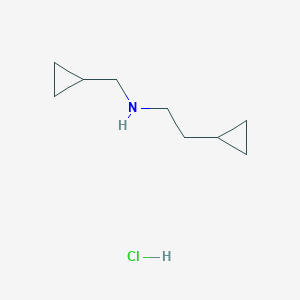
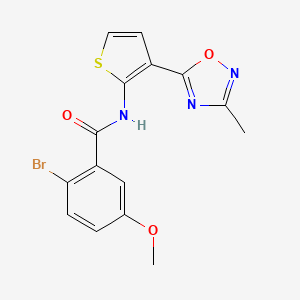
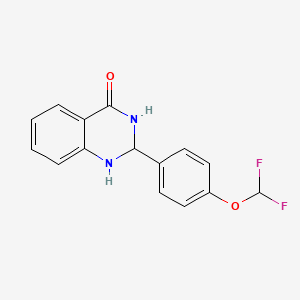
![Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2867475.png)
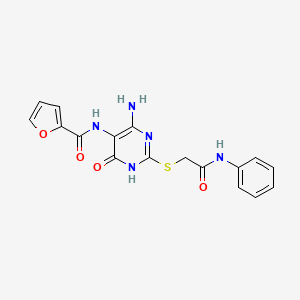
![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2867478.png)
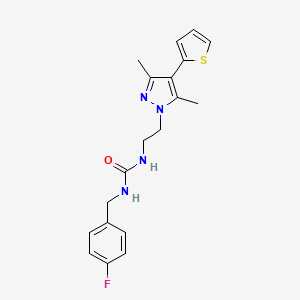
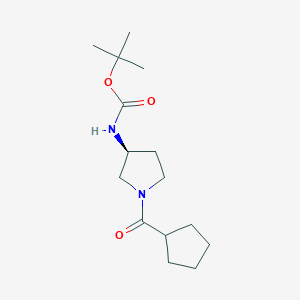
![6-(Chloromethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine;hydrochloride](/img/structure/B2867485.png)
![ethyl 4-[(4-chloroanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2867486.png)
![N-(sec-butyl)-2-(2,5-dimethylbenzyl)-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2867487.png)
